N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride
Overview
Description
N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride, also known as DMBA, is a chemical compound widely used in scientific research. It is a phenethylamine derivative that has shown significant potential in various fields of research, including neuroscience, pharmacology, and drug discovery.
Scientific Research Applications
Neurochemical Pharmacology
The neurochemical pharmacology of N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride and its derivatives, particularly those within the NBOMe series, have been extensively studied. These compounds demonstrate a strong affinity for serotonin 5-HT2A receptors, suggesting their potential use in research related to psychoactive substances and hallucinogenic effects. Eshleman et al. (2018) explored this aspect, highlighting their potency and efficacy at 5-HT2A receptors, which aligns with the behavioral and hallucinogenic activities observed in these compounds (Eshleman et al., 2018).
Analytical Characterization
The analytical properties of this compound derivatives have also been a focus of scientific research. Studies like those conducted by Zuba and Sekuła (2013) have utilized a variety of analytical methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR), to identify and understand the structural and chemical properties of these compounds (Zuba & Sekuła, 2013).
Metabolism and Enzymatic Interaction
The metabolic pathways and cytochrome P450 enzyme interactions of this compound derivatives are crucial for understanding their pharmacokinetics and potential drug-drug interactions. Studies have highlighted the role of enzymes like CYP3A4 and CYP2D6 in the metabolism of these compounds, providing insights into their biotransformation processes (Nielsen et al., 2017).
Substance Abuse and Toxicology
While not directly focusing on the therapeutic applications, the potential for abuse and the toxicological profile of this compound derivatives has been extensively studied, shedding light on the risks associated with unauthorized use. The works of Nikolaou et al. (2016) and Yoshida et al. (2015) provide comprehensive reviews of the substance's chemistry, pharmacology, toxicology, and the legal status of these compounds, emphasizing the need for awareness and regulatory measures (Nikolaou et al., 2016); (Yoshida et al., 2015).
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-6-5-7-10(13-2)11(9)14-3;/h5-7,12H,4,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJBQQPENYGEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=CC=C1)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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